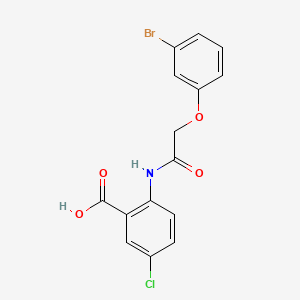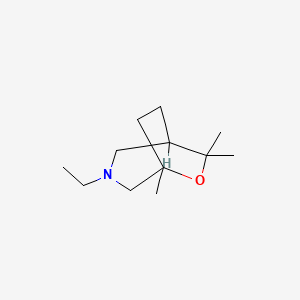![molecular formula C7H14ClNOSi B14455883 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- CAS No. 76128-61-5](/img/structure/B14455883.png)
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- is an organic compound with the molecular formula C7H14ClNOSi and a molecular weight of 191.73 g/mol . This compound is a derivative of pyrrolidinone, where a chlorodimethylsilyl group is attached to the nitrogen atom of the pyrrolidinone ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- typically involves the reaction of 2-pyrrolidinone with chlorodimethylsilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chlorodimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- involves its ability to react with various nucleophiles and electrophiles. The chlorodimethylsilyl group is a reactive site that can undergo substitution or hydrolysis, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- can be compared with other similar compounds such as:
2-Pyrrolidinone: A simpler derivative without the chlorodimethylsilyl group.
1-Methyl-2-pyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.
N-Methyl-2-pyrrolidone: Another derivative with a methyl group on the nitrogen atom.
The uniqueness of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- lies in the presence of the chlorodimethylsilyl group, which imparts different reactivity and properties compared to other derivatives.
Properties
CAS No. |
76128-61-5 |
|---|---|
Molecular Formula |
C7H14ClNOSi |
Molecular Weight |
191.73 g/mol |
IUPAC Name |
1-[[chloro(dimethyl)silyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,8)6-9-5-3-4-7(9)10/h3-6H2,1-2H3 |
InChI Key |
JBGCGAVLHSWPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1CCCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


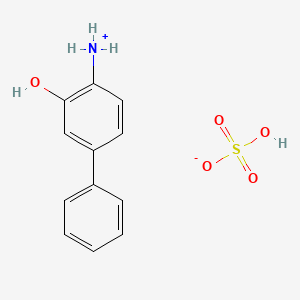
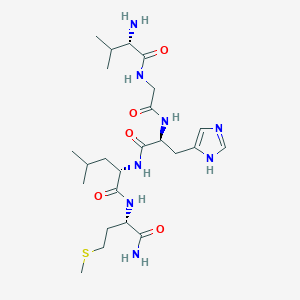
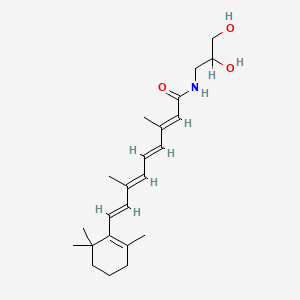
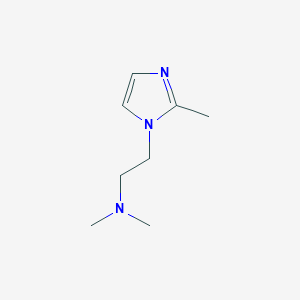
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
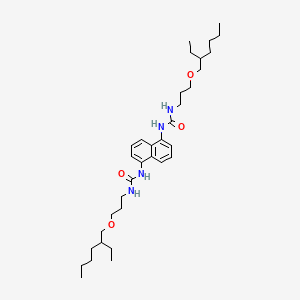
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
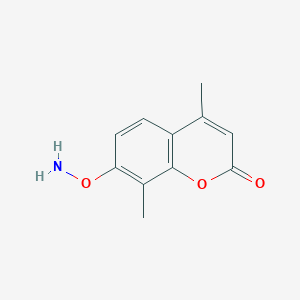
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
